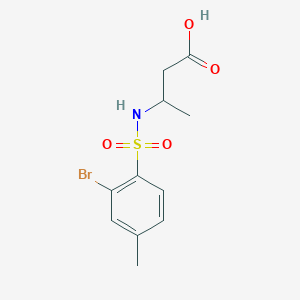
(2S,4S)-2-amino-4-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-2-amino-4-methylhexanoic acid is a chiral amino acid derivative It is known for its unique stereochemistry and is used in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4-methylhexanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2-amino-4-methylhex-5-enoic acid derivative, using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve the desired stereochemistry. These methods are often preferred due to their higher efficiency and lower environmental impact compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-2-amino-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids or aldehydes.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce amino alcohols .
Applications De Recherche Scientifique
(2S,4S)-2-amino-4-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and peptides.
Biology: This compound is studied for its role in enzyme-substrate interactions and protein folding.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of (2S,4S)-2-amino-4-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can act as an enzyme inhibitor by mimicking the natural substrate and blocking the active site, thereby preventing the enzyme from catalyzing its reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-2-amino-4-methylhexanoic acid: This is a diastereomer of (2S,4S)-2-amino-4-methylhexanoic acid with different stereochemistry.
(2S,4S)-4-fluoroproline: Another chiral amino acid derivative with similar applications in peptide synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
(2S,4S)-2-amino-4-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1 |
Clé InChI |
MBZXSJWDBIIBLL-WDSKDSINSA-N |
SMILES isomérique |
CC[C@H](C)C[C@@H](C(=O)O)N |
SMILES canonique |
CCC(C)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)






![4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)

![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)




